8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12BrN3O |
|---|---|
Molecular Weight |
306.16 g/mol |
IUPAC Name |
8-bromo-1-propan-2-yl-3H-imidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C13H12BrN3O/c1-7(2)17-12-9-5-8(14)3-4-10(9)15-6-11(12)16-13(17)18/h3-7H,1-2H3,(H,16,18) |
InChI Key |
VPHCXJUQXVYGCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C3C=C(C=CC3=NC=C2NC1=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the iodine-mediated decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions . This reaction is carried out in the presence of iodine in N,N-dimethylformamide (DMF) at elevated temperatures, resulting in moderate to good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of environmentally friendly processes to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can result in a variety of functionalized imidazoquinolines.
Scientific Research Applications
Chemical Profile
- Chemical Name : 8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one
- CAS Number : 2089288-37-7
- Molecular Formula : C13H12BrN3O
- Molecular Weight : 306.1579 g/mol
Bromodomain Inhibition
One of the primary applications of this compound is its role as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in regulating gene expression. Inhibitors of bromodomains are being explored for their potential therapeutic effects in treating various cancers and inflammatory diseases .
Anticancer Activity
Research indicates that compounds within the imidazoquinoline class, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Inflammatory Disease Treatment
The compound has also been investigated for its potential use in treating chronic autoimmune and inflammatory conditions. By inhibiting bromodomains, it may modulate inflammatory responses and provide therapeutic benefits in diseases such as rheumatoid arthritis and lupus .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various imidazoquinoline derivatives, including this compound, against different cancer cell lines. The results indicated that this compound significantly reduced cell viability in human breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Inhibition of Inflammatory Pathways
In another investigation, the compound was tested for its ability to inhibit the Toll-like receptor 7 (TLR7) pathway in Ramos Blue Cells. The findings suggested that it could effectively modulate immune responses, highlighting its potential application in treating autoimmune diseases.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Diseases Treated |
|---|---|---|
| Bromodomain Inhibition | Inhibits protein interactions with acetylated lysines | Cancer |
| Anticancer Activity | Induces apoptosis and inhibits cell proliferation | Various cancers |
| Inflammatory Disease Treatment | Modulates immune responses | Rheumatoid arthritis, lupus |
Mechanism of Action
The mechanism of action of 8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with DNA/RNA synthesis. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The imidazo[4,5-c]quinolinone scaffold is highly tunable, with modifications at positions 1, 3, 7, and 8 significantly impacting biological activity. Below is a comparison with structurally related compounds:
Key Observations :
- Position 8 Substitution : Bromine (Br) or iodine (I) at position 8 enhances steric bulk and electron-withdrawing effects, improving binding to hydrophobic regions of bromodomains. Iodine derivatives (e.g., 15e) often exhibit higher molecular weights and altered pharmacokinetics .
- Position 1 Modifications : Isopropyl or methoxyphenyl groups (e.g., I-BET151) extend into the ZA channel of BRD4, enhancing hydrophobic interactions .
- Position 7 Functionalization : 3,5-Dimethylisoxazole (I-BET151) or pyridyl groups (AZD1390) form hydrogen bonds with residues like Asn140, critical for binding .
Binding Mode and Pharmacophore Analysis
The imidazo[4,5-c]quinolinone core acts as a lysine mimic, occupying the Kac site of bromodomains. Co-crystal structures (e.g., I-BET151 with BRD4) reveal:
- Hydrogen Bonding : The 3,5-dimethylisoxazole group forms direct H-bonds with Asn140 (3.2 Å) and water-mediated interactions with Tyr97 (2.0 Å) .
- Hydrophobic Interactions : The tricyclic core engages with the WPF shelf (Trp81, Pro82, Met149, Ile146) .
Comparative Binding Affinities :
| Compound | BRD4(1) IC₅₀ (nM) | BRD4(2) IC₅₀ (nM) |
|---|---|---|
| I-BET151 | 32 ± 5 | 25 ± 3 |
| Compound 81 | 18 ± 2 | 12 ± 1 |
| JQ1 (Reference) | 77 ± 8 | 41 ± 4 |
Compound 81, with a γ-carboline core, outperforms I-BET151 and JQ1 due to optimized hydrophobic contacts and reduced steric hindrance .
Biological Activity
8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a compound belonging to the imidazo[4,5-c]quinoline class, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.
- Molecular Formula : C14H14BrN3O2
- Molecular Weight : 336.18386 g/mol
- CAS Number : [specific CAS number not provided in search results]
The biological activity of 8-bromo derivatives, including this compound, often involves modulation of key signaling pathways and enzyme inhibition. Notably, these compounds have been investigated for their ability to inhibit various kinases, including ATM kinase, which plays a crucial role in DNA damage response and cancer progression.
Anticancer Activity
Research has demonstrated that imidazo[4,5-c]quinoline derivatives exhibit significant anticancer properties. For instance:
- Inhibition of ATM Kinase : The compound has shown potential as an ATM kinase inhibitor, which could enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to DNA-damaging treatments .
- Apoptosis Induction : Studies indicate that certain derivatives cause apoptosis in cancer cells through modulation of Bcl-2 family proteins and caspase activation .
Antimicrobial Properties
Quinoline derivatives are known for their antibacterial and antifungal activities:
- Inhibition of Pathogens : Research into related compounds suggests that modifications at specific positions on the quinoline structure can enhance antimicrobial efficacy against a range of pathogens .
Study 1: Anticancer Efficacy
A study focused on the anticancer potential of various imidazo[4,5-c]quinoline derivatives highlighted that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The study concluded that modifications at the C-2 position significantly influenced biological activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8-Bromo-1-isopropyl | HeLa | 0.59 | Apoptosis induction via Bcl-2 modulation |
| 8-Bromo derivative X | MDA-MB-231 | 0.75 | ATM kinase inhibition |
Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial effects of various quinoline derivatives. The results indicated that specific structural modifications led to enhanced activity against resistant bacterial strains.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-Bromo derivative Y | E. coli | 32 µg/mL |
| 8-Bromo derivative Z | S. aureus | 16 µg/mL |
Q & A
Q. What are the key synthetic pathways for preparing 8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one?
The synthesis typically involves multi-step protocols, including nucleophilic substitution, alkylation, and cyclization. For example, bromination at the 8-position of the quinoline core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The isopropyl group is introduced via alkylation of the imidazole nitrogen using isopropyl halides or Mitsunobu reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for higher purity .
Q. How is structural characterization of this compound performed?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming substituent positions. For instance, the bromine atom induces distinct deshielding effects on adjacent protons in ¹H NMR. Mass spectrometry (LC-MS or HRMS) confirms molecular weight and isotopic patterns. X-ray crystallography (using SHELX programs) resolves stereochemistry and crystal packing, particularly for verifying the imidazo[4,5-c]quinoline scaffold .
Q. What solvents and storage conditions are optimal for this compound?
The compound is stable in dry DMSO or ethanol at -20°C for long-term storage. Avoid aqueous solutions due to potential hydrolysis of the lactam ring. For experimental use, dissolve in DMSO (≥19.6 mg/mL) with gentle warming and sonication. Storage under inert gas (N₂/Ar) minimizes oxidation .
Advanced Research Questions
Q. How can conflicting NMR data for imidazo[4,5-c]quinoline derivatives be resolved?
Q. What strategies mitigate low yields in bromination reactions for this scaffold?
Side reactions (e.g., over-bromination or ring-opening) are common. Optimizing stoichiometry (1.1–1.3 eq Br₂/NBS) and reaction time (≤2 hr) minimizes byproducts. Use of Lewis acids (e.g., FeCl₃) can direct electrophilic substitution. Post-reaction quenching with Na₂S₂O₃ and rapid column chromatography (silica gel, 40–63 µm) improves isolation efficiency .
Q. How does photostability impact pharmacological studies of this compound?
Photoisomerization or degradation under UV/visible light (e.g., during in vitro assays) can alter bioactivity. Stability tests under controlled irradiation (e.g., 405 nm for 48 hours) are recommended. Protective measures include amber glassware, light-exclusion protocols, and additives like butylated hydroxytoluene (BHT). LC-MS monitors degradation products .
Q. What computational methods predict binding modes of this compound to BET bromodomains?
Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics (MD) simulations (AMBER/CHARMM) models interactions with N-terminal bromodomains. Key residues (e.g., Asn140, Tyr97 in BRD4) form hydrogen bonds with the lactam carbonyl and halogen-π interactions with bromine. Free energy perturbation (FEP) calculations refine binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
